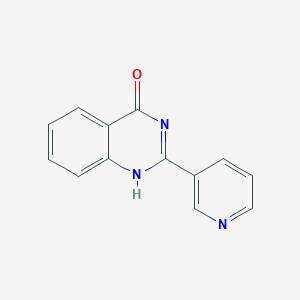

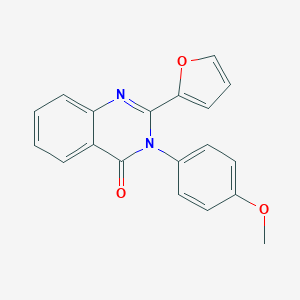

2-ピリジン-3-イル-1H-キナゾリン-4-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

WAY-608119は、以下の特性を持つ活性分子です。

化学式: CHNO

分子量: 223.23 g/mol

CAS番号: 50362-93-1

外観: オフホワイトからライトブラウンの固体.

科学的研究の応用

WAY-608119 finds applications in several scientific domains:

Chemistry: It may serve as a building block or intermediate in organic synthesis.

Biology: Researchers might explore its effects on cellular processes or biological pathways.

Medicine: Investigate its potential as a drug candidate or therapeutic agent.

Industry: Its unique properties could be harnessed for specialized applications.

作用機序

WAY-608119がその効果を発揮する正確なメカニズムは、現在も活発な研究の対象となっています。分子標的と関連する経路については、さらなる調査が必要です。

6. 類似化合物の比較

直接的な比較は限られていますが、WAY-608119の独自性は、その構造と潜在的な用途にあります。類似の化合物はまだ特定されていません。

準備方法

合成経路:: WAY-608119の具体的な合成経路は文献では容易に得られませんが、カスタム合成製品です。 熟練した合成チームは、優れた合成技術と能力を用いて製造することができます .

工業生産:: 大規模な工業生産方法の詳細については、情報が不足しています。 カスタム合成サービスはこの化合物を提供できます .

化学反応の分析

WAY-608119は、さまざまな化学反応を起こす可能性があります。特定の試薬や条件は文書化されていませんが、その構造に基づいて挙動を推測することができます。考えられる反応には、酸化、還元、置換反応などがあります。これらの反応中に生成される主な生成物は、まだ解明されていません。

4. 科学研究への応用

WAY-608119は、いくつかの科学分野で応用されています。

化学: 有機合成におけるビルディングブロックまたは中間体として役立つ可能性があります。

生物学: 研究者は、細胞プロセスまたは生物学的経路に対するその影響を調べることがあります。

医学: 薬剤候補または治療薬としての可能性を調査します。

類似化合物との比較

While direct comparisons are limited, WAY-608119’s uniqueness lies in its structure and potential applications. Similar compounds are yet to be identified.

特性

IUPAC Name |

2-pyridin-3-yl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8H,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCVPMGPMMEPBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351572 |

Source

|

| Record name | 2-(3-pyridyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50362-93-1 |

Source

|

| Record name | 2-(3-pyridyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B188314.png)